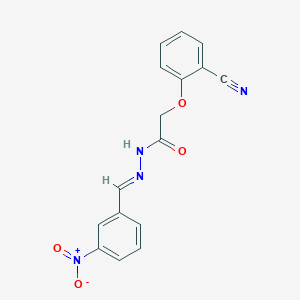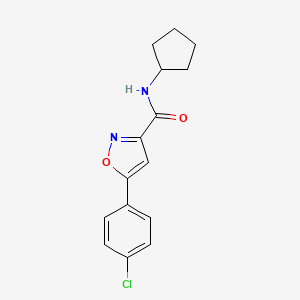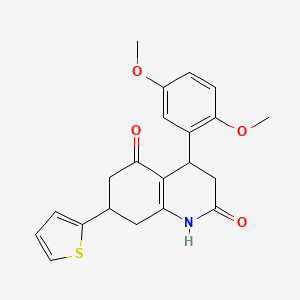![molecular formula C18H13N3OS B5509152 6-(4-methylbenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5509152.png)
6-(4-methylbenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to the specified chemical structure involves multiple steps, including the formation of 1,2,4-triazole-3(5)-thiol derivatives and their subsequent reaction with different aldehydes or isocyanates. One method reported involves the condensation of 3-aryl-5-mercapto-1,2,4-triazoles with chloroacetic acid and appropriate aromatic aldehydes in acetic acid and acetic anhydride in the presence of anhydrous sodium acetate, leading to thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones (Tozkoparan et al., 1999).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray crystallography, NMR (nuclear magnetic resonance), and mass spectrometry. For instance, the structure of a similar compound, "6-(2-Fluorobenzylidene)-2-[1-(2-fluoro-4-biphenyl)ethyl]thiazolo[3,2-b][1,2,4]triazol-5(6H)-one," was elucidated, showing a planar thiazolo[3,2-b][1,2,4]triazole system with bifurcated C-H...O, C-H...N, and C-H...F interactions (Köysal et al., 2004).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including Michael addition, which leads to the formation of derivatives with enhanced biological activities. For example, Michael addition of cyclic secondary amines to thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones yielded compounds with significant anti-inflammatory activities (Tozkoparan et al., 1999).
Physical Properties Analysis
The physical properties, such as solubility and melting points, of these compounds are influenced by their molecular structure. However, specific studies detailing these properties for the exact compound were not found in the current search. Generally, the physical properties of such compounds are studied using analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of thiazolo[3,2-b][1,2,4]triazole derivatives, are affected by their functional groups and the electronic nature of the substituents. These compounds have shown to possess good antimicrobial and antifungal activities, attributed to the presence of the thiazolo[3,2-b][1,2,4]triazole moiety and the specific substituents (Suresh et al., 2016).
Scientific Research Applications
Antimicrobial Activities
A series of compounds related to "6-(4-methylbenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one" have been synthesized and tested for antimicrobial activities. These compounds have shown significant biological activity against various microorganisms, including bacteria and fungi. For example, novel thiazolo-triazole derivatives have demonstrated potent antimicrobial activity, suggesting their utility in addressing microbial diseases, especially against bacterial and fungal infections (Desai et al., 2013). Similarly, antimicrobial evaluations of certain triazole derivatives revealed moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav et al., 2017).
Anti-inflammatory Activities
Research into thiazolo-triazole derivatives has also highlighted their potential anti-inflammatory activities. For instance, studies on thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their novel Michael addition products have shown that these compounds can exhibit higher anti-inflammatory activity compared to some traditional anti-inflammatory drugs, without causing significant gastric reactions, indicating their potential as safer anti-inflammatory agents (Tozkoparan et al., 2001).
Anticancer Activities
Some members of the thiazolo-triazole family have been investigated for their potential anticancer properties. A study on thiazolo-triazole derivatives synthesized employing multi-step reactions found that some compounds exhibited excellent anticancer properties at certain concentrations, suggesting their utility in cancer research and potential therapeutic applications (Holota et al., 2021).
properties
IUPAC Name |
(6Z)-6-[(4-methylphenyl)methylidene]-3-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c1-12-7-9-13(10-8-12)11-15-17(22)21-16(19-20-18(21)23-15)14-5-3-2-4-6-14/h2-11H,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGSWMSFIXCDLM-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,2R*)-N'-butyl-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,2-cyclohexanedicarboxamide](/img/structure/B5509073.png)

![2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5509078.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3,5-dimethylbenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509090.png)

![N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B5509105.png)

![2-fluoro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5509118.png)



![3-isobutyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-isoxazolecarboxamide](/img/structure/B5509159.png)
![2,2'-(thioxomethylene)bis[N-(3-methylphenyl)hydrazinecarbothioamide]](/img/structure/B5509169.png)
![2-({2-[1-(1H-tetrazol-1-ylacetyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5509180.png)